UNBS3157 is a novel compound derived from amonafide, which belongs to the naphthalimide class of anti-tumor agents. It is characterized by its ability to intercalate DNA, a mechanism that allows it to disrupt the replication and transcription processes in cancer cells. Compared to its parent compound, amonafide, UNBS3157 exhibits improved efficacy in vivo and reduced toxicity, making it a promising candidate for cancer therapy. The compound's molecular formula is , with a molecular weight of 471.7 g/mol.
UNBS3157 has demonstrated significant anti-tumor activity across various cancer models, including:
Its mechanism of action primarily involves DNA intercalation, leading to the induction of apoptosis in cancer cells. Importantly, UNBS3157 is not hematotoxic, distinguishing it from many conventional chemotherapeutic agents.
The synthesis of UNBS3157 involves the following steps:
This synthetic approach allows for the retention of the desired biological activity while minimizing adverse effects.
UNBS3157 is primarily explored for its applications in oncology due to its anti-tumor properties. Its reduced toxicity makes it an attractive alternative for treating various cancers without the severe side effects commonly associated with traditional chemotherapeutics. Additionally, research into its mechanism of action provides valuable insights for developing new therapeutic strategies against resistant cancer types .
Studies have indicated that UNBS3157 interacts with cellular components involved in DNA replication and repair. Its ability to intercalate into DNA suggests potential interactions with proteins that regulate these processes. Furthermore, research on its metabolite UNBS5162 has shown that it can induce apoptosis via pathways like PI3K/Akt/mTOR, highlighting the importance of understanding these interactions for therapeutic development .
UNBS3157 can be compared with several similar compounds within the naphthalimide family:
Compound Name | Description | Unique Features |
---|---|---|
Amonafide | A topoisomerase II poison known for significant hematotoxicity | Potent but highly toxic |
UNBS5162 | Major hydrolysis product of UNBS3157 with retained anti-tumor activity | Less toxic than amonafide |
Naphthalimide derivatives | General class of compounds with varied biological activities | Diverse applications across pharmacology |
UNBS3157 stands out due to its unique combination of effective tumor suppression and significantly lower toxicity compared to traditional naphthalimides like amonafide . Its development represents a significant advancement in creating safer cancer therapies.
Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for structural elucidation and confirmation of UNBS3157 [1] [2]. The compound's complex molecular architecture, featuring a naphthalimide core system with multiple substituents, requires comprehensive proton and carbon-13 NMR analysis for complete characterization.
Proton Nuclear Magnetic Resonance Analysis
The ¹H NMR spectroscopic profile of UNBS3157 exhibits characteristic signal patterns consistent with its naphthalimide structure [3]. Analysis typically employs deuterated dimethyl sulfoxide or deuterated chloroform as the solvent system, with spectrometer frequencies ranging from 400 to 500 MHz providing optimal resolution for structural assignment [3].
The aromatic region displays distinctive multiplets between 7.0 and 9.0 parts per million, corresponding to the naphthalimide core protons [3]. The dimethylamino substituent generates characteristic singlet resonances in the 2.2 to 2.9 parts per million range, while the ethylene bridge connecting the dimethylamino group to the naphthalimide core appears as multiplets in the 2.4 to 4.2 parts per million region [3].
Carbon-13 Nuclear Magnetic Resonance Characterization
¹³C NMR spectroscopy provides critical information regarding the carbonyl carbons of the naphthalimide system, typically appearing in the 160 to 170 parts per million range [3]. The aromatic carbons of the benzo[de]isoquinoline system exhibit resonances between 120 and 140 parts per million, while the trichloroacetyl carbon appears as a distinctive signal due to the electron-withdrawing effects of the three chlorine substituents [3].
Infrared spectroscopic analysis serves as a fundamental technique for functional group identification within the UNBS3157 molecular structure [4] [5]. The compound exhibits characteristic absorption bands that confirm the presence of specific chemical functionalities.
Carbonyl Stretch Vibrations
The naphthalimide carbonyl groups generate strong absorption bands in the 1650 to 1700 wavenumber region [5] [6]. These stretches represent the symmetric and asymmetric vibrations of the cyclic imide functionality, appearing as intense peaks due to the highly polar nature of the carbon-oxygen double bonds [7] [6].
Nitrogen-Hydrogen Stretch Vibrations
The urea linkage within UNBS3157 produces characteristic nitrogen-hydrogen stretching vibrations in the 3200 to 3400 wavenumber range [7] [6]. These bands appear as broad absorptions due to hydrogen bonding interactions between molecules in the solid state [5] [6].
Carbon-Chlorine Stretch Vibrations
The trichloroacetyl substituent contributes distinctive carbon-chlorine stretching vibrations in the lower frequency region of the infrared spectrum [5]. These absorptions provide confirmation of the halogenated acetyl functionality essential for the compound's biological activity profile.
Mass spectrometric analysis provides definitive molecular weight confirmation and structural validation for UNBS3157 [8] [9]. Electrospray ionization techniques typically generate the molecular ion peak at mass-to-charge ratio 471.72, corresponding to the protonated molecular ion [M+H]⁺ [1] [10].
Ionization Methods
Electrospray ionization represents the preferred ionization technique for UNBS3157 analysis due to the compound's polar functional groups and moderate molecular weight [8] [9]. Positive ion mode detection optimally captures the protonated molecular species, while fragmentation patterns provide structural information regarding the naphthalimide core and substituent attachments [9].
Fragmentation Patterns
The mass spectrometric fragmentation of UNBS3157 typically involves loss of the trichloroacetyl group, generating characteristic fragment ions that confirm the molecular connectivity [8]. The naphthalimide core system exhibits high stability under mass spectrometric conditions, serving as a diagnostic ion for structural confirmation [9].
X-ray crystallographic analysis of UNBS3157 requires the preparation of single crystals with minimum dimensions of 0.1 millimeters in the longest axis [11] [12]. The crystallization process must generate specimens suitable for diffraction analysis, typically achieved through slow evaporation or vapor diffusion techniques using appropriate organic solvents [12] [13].
Space Group Determination
The space group assignment for UNBS3157 crystals derives from systematic analysis of reflection conditions and symmetry elements present in the diffraction pattern [11] [12]. The naphthalimide core system typically adopts planar conformations that influence the overall crystal packing arrangements and intermolecular interactions [12].
Unit Cell Dimensions
The unit cell parameters encompass the fundamental repeat unit of the UNBS3157 crystal structure, defined by the lengths a, b, and c, along with the angles α, β, and γ [11] [12]. These parameters provide essential information regarding the molecular packing efficiency and intermolecular contact distances within the crystal lattice [12].
Bond Lengths and Angles
X-ray crystallographic analysis reveals precise bond lengths and angles within the UNBS3157 molecular framework [11]. The naphthalimide core maintains characteristic bond distances consistent with aromatic conjugation, while the substituent groups adopt conformations that minimize steric interactions [12] [13].
Hydrogen Bonding Networks
The crystal structure of UNBS3157 exhibits extensive hydrogen bonding networks involving the urea linkage and naphthalimide oxygen atoms [11] [12]. These interactions contribute significantly to crystal stability and influence the overall three-dimensional packing arrangement [12].
π-π Stacking Interactions
The aromatic naphthalimide core systems participate in π-π stacking interactions between adjacent molecules within the crystal lattice [11]. These interactions typically involve parallel alignment of aromatic rings with interplanar distances ranging from 3.3 to 3.6 Ångströms [12].
UNBS3157 undergoes rapid and extensive hydrolytic degradation in physiological conditions, converting quantitatively to its major metabolite UNBS5162 [14] [15]. This hydrolytic transformation represents a critical aspect of the compound's pharmacological profile and biological activity mechanism.
Degradation Pathway
The hydrolytic degradation of UNBS3157 occurs through cleavage of the urea linkage, releasing the trichloroacetyl group and generating UNBS5162 as the principal product [14]. This transformation proceeds without generation of amonafide, distinguishing UNBS3157 from related naphthalimide derivatives that produce toxic metabolites [14] [16].
Kinetic Parameters
Under physiological conditions at 37°C, UNBS3157 achieves 90% conversion to UNBS5162 within 270 minutes [14]. The degradation follows apparent first-order kinetics, with the hydrolysis rate remaining constant regardless of the presence of 5% dimethyl sulfoxide used for compound solubilization [14].
High-Performance Liquid Chromatography Analysis
The hydrolytic stability assessment employs High-Performance Liquid Chromatography with ultraviolet detection at 250 nanometers [14]. Analysis utilizes an Atlantis dC18 column with dimensions 4.6 × 150 millimeters and 5-micrometer particle size, providing optimal separation of UNBS3157, UNBS5162, and potential amonafide formation [14].
The mobile phase system consists of 0.1% aqueous formic acid (mobile phase A) and 0.05% formic acid in acetonitrile (mobile phase B), applied as a binary gradient system [14]. The gradient profile proceeds from 100% A/0% B to 80% A/20% B over 6 minutes, followed by transition to 0% A/100% B over 3 minutes, and return to starting conditions over 7 minutes [14].
Retention Time Characteristics
Under the specified analytical conditions, UNBS3157 exhibits a retention time of 11.25 minutes, while UNBS5162 elutes at 6.05 minutes [14]. Amonafide, monitored as a potential degradation product, displays a retention time of 5.76 minutes [14]. These distinct retention times enable accurate quantitative assessment of compound stability and metabolite formation.
Temperature Effects
The hydrolytic degradation of UNBS3157 demonstrates temperature dependence, with optimal assessment conditions established at 37°C to simulate physiological conditions [14]. Thermostat-controlled water bath systems maintain precise temperature control throughout the stability assessment period [14].
Solvent System Influence
The compound demonstrates consistent hydrolytic behavior in physiological saline/dimethyl sulfoxide mixtures (95:5 v/v), with the organic co-solvent not significantly affecting the degradation rate [14]. This finding supports the use of dimethyl sulfoxide for compound solubilization in biological assays without compromising stability assessment accuracy [14].
pH Stability Considerations
UNBS3157 hydrolytic stability assessment typically employs physiological saline conditions (pH 7.4), representing the relevant biological environment for compound exposure [14]. The urea linkage within the molecular structure exhibits susceptibility to hydrolytic cleavage under these conditions, leading to the observed degradation profile [16].
The solubility profile of UNBS3157 reflects the compound's amphiphilic nature, arising from the hydrophobic naphthalimide core and hydrophilic substituent groups [17] [18]. The presence of the dimethylamino chain and urea linkage contributes to aqueous solubility, while the aromatic naphthalimide system imparts lipophilic characteristics essential for biological membrane penetration.
Solubility Enhancement Strategies
Formulation studies typically employ dimethyl sulfoxide as a co-solvent to achieve adequate aqueous solubility for biological evaluation [14] [19]. The compound demonstrates solubility of approximately 2 milligrams per milliliter in dimethyl sulfoxide, providing sufficient concentration for pharmacological assessment [19].
Partition Coefficient Determination
The partition coefficient (logP) of UNBS3157 represents a critical physicochemical parameter influencing biological activity and pharmacokinetic behavior [17] [18]. Naphthalimide derivatives typically exhibit logP values in the range of 2.0 to 4.0, indicating moderate lipophilicity suitable for cellular uptake and tissue distribution [17] [18].
Structure-Activity Relationships
The lipophilic character of UNBS3157 derives primarily from the extended aromatic naphthalimide core system [20] [21]. The trichloroacetyl substituent contributes additional lipophilic character through the halogen atoms, while the dimethylamino chain provides hydrophilic balance essential for aqueous solubility [20].
Bioavailability Implications
The balanced hydrophilic-lipophilic properties of UNBS3157 support favorable bioavailability characteristics, although oral administration demonstrates limited systemic exposure due to rapid hydrolytic conversion to UNBS5162 [15]. The compound's physicochemical properties comply with drug-like criteria for molecular weight, hydrogen bonding capacity, and lipophilicity parameters [17] [18].
Excipient Compatibility
The chemical stability of UNBS3157 in pharmaceutical formulations requires careful selection of excipients that do not accelerate hydrolytic degradation . The urea linkage represents the primary site of chemical instability, requiring formulation strategies that minimize exposure to moisture and extreme pH conditions.
Storage Stability Requirements
Optimal storage conditions for UNBS3157 involve protection from moisture and maintenance of controlled temperature conditions [10]. Powder formulations stored at -20°C demonstrate enhanced stability compared to solution preparations, supporting the development of solid dosage forms for clinical application [10].